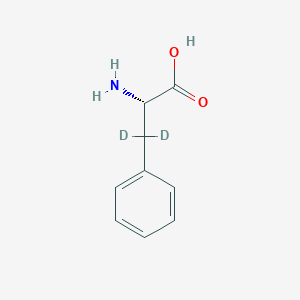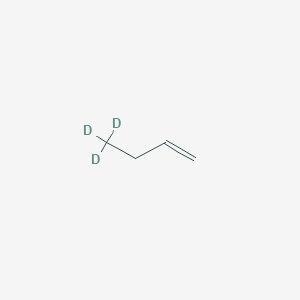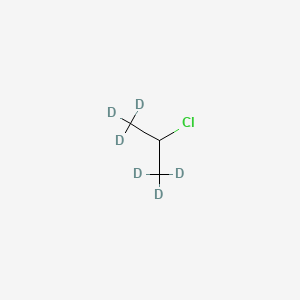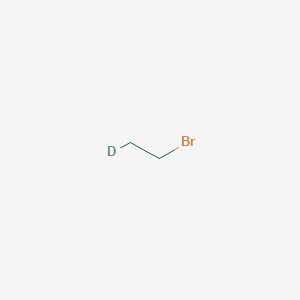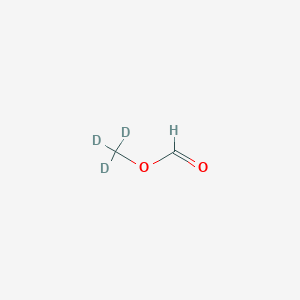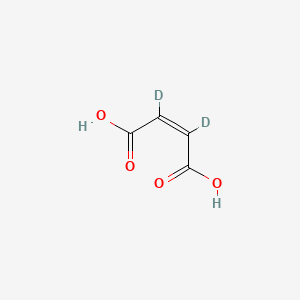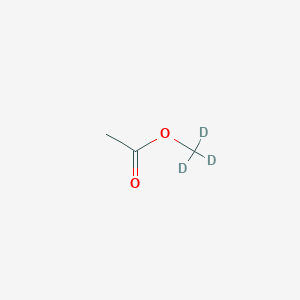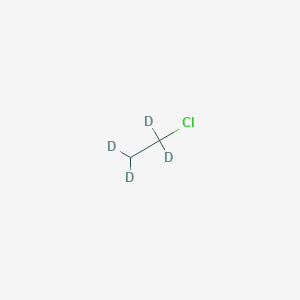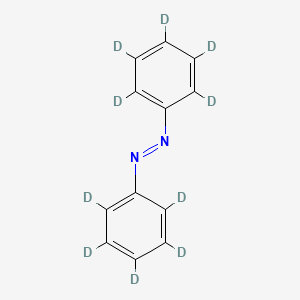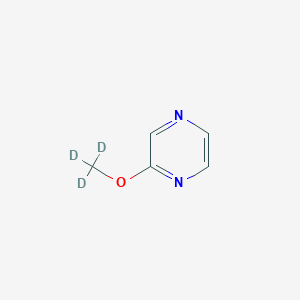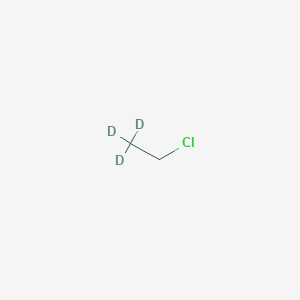
Chloroethane-2,2,2-d3
Overview
Description
Chloroethane-2,2,2-d3, also known as ethyl chloride-2,2,2-d3, is a deuterated form of chloroethane. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. The compound has the molecular formula CD3CH2Cl and a molecular weight of 67.53 g/mol . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl group, making it useful in various scientific applications.
Preparation Methods
Chloroethane-2,2,2-d3 can be synthesized through several methods. One common synthetic route involves the reaction of deuterated ethanol (ethyl-2,2,2-d3 alcohol) with hydrogen chloride in the presence of zinc (II) chloride as a catalyst . The reaction conditions typically range from 8°C to 130°C. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Chloroethane-2,2,2-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include strong bases for elimination reactions and nucleophiles like hydroxide ions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloroethane-2,2,2-d3 is widely used in scientific research due to its deuterium content. Some applications include:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of chemical reactions.
Biology: It serves as a probe in metabolic studies to investigate the pathways and mechanisms of biological processes.
Medicine: It is used in the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of chloroethane-2,2,2-d3 involves its interaction with molecular targets through its deuterium atoms. Deuterium’s higher mass compared to hydrogen affects the vibrational frequencies of chemical bonds, leading to isotope effects that can influence reaction rates and pathways. These effects are crucial in studies involving reaction mechanisms and metabolic processes .
Comparison with Similar Compounds
Chloroethane-2,2,2-d3 can be compared with other deuterated compounds such as:
Chloromethane-d3: Similar in structure but with one less carbon atom.
Methylamine-d2 deuteriochloride: Contains a deuterated amine group.
Methane-d3-thiol: Contains a deuterated thiol group.
Iodoethane-2,2,2-d3: Similar structure but with iodine instead of chlorine.
This compound is unique due to its specific deuterium substitution pattern, making it particularly useful in studies requiring precise isotope labeling.
Properties
IUPAC Name |
2-chloro-1,1,1-trideuterioethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
67.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




